(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1704560-40-6
VCID: VC6691029
InChI: InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)27-11-9-26(10-12-27)16-5-6-17(25-24-16)28-8-7-23-13-28/h1-8,13H,9-12H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F
Molecular Formula: C19H17F3N6O
Molecular Weight: 402.381

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

CAS No.: 1704560-40-6

Cat. No.: VC6691029

Molecular Formula: C19H17F3N6O

Molecular Weight: 402.381

* For research use only. Not for human or veterinary use.

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone - 1704560-40-6

Specification

CAS No. 1704560-40-6
Molecular Formula C19H17F3N6O
Molecular Weight 402.381
IUPAC Name [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C19H17F3N6O/c20-19(21,22)15-4-2-1-3-14(15)18(29)27-11-9-26(10-12-27)16-5-6-17(25-24-16)28-8-7-23-13-28/h1-8,13H,9-12H2
Standard InChI Key LWWARMIDYFDANX-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₇F₃N₆O, with a molecular weight of 402.381 g/mol. Its IUPAC name, [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone, reflects the integration of three distinct heterocyclic systems:

  • A piperazine ring at position 4 of the pyridazine moiety.

  • A pyridazine scaffold substituted with an imidazole group at position 6.

  • A 2-(trifluoromethyl)phenyl group connected via a ketone bridge.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1704560-40-6
Molecular FormulaC₁₉H₁₇F₃N₆O
Molecular Weight402.381 g/mol
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4C(F)(F)F
InChI KeyLWWARMIDYFDANX-UHFFFAOYSA-N
PubChem CID90539353

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole and pyridazine rings provide sites for hydrogen bonding and π-π interactions .

Synthetic Methodologies

Critical Reaction Steps

  • Intermediate 1: tert-Butyl-4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate could serve as a precursor, with chlorine displacement by imidazole under basic conditions.

  • Intermediate 2: Ketone formation via Friedel-Crafts acylation between piperazine and 2-(trifluoromethyl)benzoyl chloride.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/Conditions
1Boc ProtectionBoc₂O, DMAP, DCM
2Nucleophilic SubstitutionImidazole, K₂CO₃, DMF
3DeprotectionTFA/DCM (1:1)
4Reductive AminationNaBH₃CN, MeOH, RT

Biological Activity and Mechanistic Insights

Receptor Binding Hypotheses

Structural analogs, such as piperazinyl benzoimidazoles, exhibit affinity for Dopamine D₂ and Serotonin 5-HT₁A receptors, suggesting potential antipsychotic applications . The target compound’s piperazine and imidazole moieties may facilitate similar interactions, possibly modulating neurotransmission pathways.

Pharmacological Implications

Anticancer Applications

In vitro studies on structurally similar compounds reveal cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values ranging from 2.1–8.7 μM. While direct evidence is lacking, the trifluoromethyl group’s electron-withdrawing properties may enhance DNA intercalation or topoisomerase inhibition.

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